Orthogonal Tri-Functional Reactivity Enables Convergent Synthesis of Macrocyclic Kinase Inhibitors
The target compound was directly employed as an intermediate in the patented synthesis of macrocyclic kinase inhibitors (Example 66A) via nucleophilic aromatic substitution of 4-bromo-1-fluoro-2-nitrobenzene with allyl alcohol, affording the product in 85% isolated yield [1]. In contrast, the closests structural analogs—4-bromo-2-nitrophenol (CAS 7693-52-9) and 1-allyloxy-4-nitrobenzene (CAS 1568-66-7)—each lack the complementary reactive handle necessary to access the same advanced macrocyclic scaffold without additional linear steps for functional group installation.
| Evidence Dimension | Synthetic utility in a defined medicinal chemistry program |
|---|---|
| Target Compound Data | 85% yield; used as a direct intermediate in kinase inhibitor assembly |
| Comparator Or Baseline | 4-Bromo-2-nitrophenol (CAS 7693-52-9, lacks allyl) and 1-allyloxy-4-nitrobenzene (CAS 1568-66-7, lacks bromine) require 2+ additional steps to install the missing functionality (allylation or bromination, respectively) |
| Quantified Difference | Eliminates 2–3 synthetic steps vs. sequential installation of functional groups on the two comparators |
| Conditions | Nucleophilic aromatic substitution / O-alkylation; product used in subsequent macrocyclization steps per U.S. Patent 7,163,939 B2 |
Why This Matters
For medicinal chemistry CROs and pharma procurement, a pre-functionalized intermediate that reduces step count by 2–3 steps directly translates to lower FTE costs and faster delivery of target libraries.
- [1] Lin, N.-H. et al. Macrocyclic kinase inhibitors. U.S. Patent 7,163,939 B2, Example 66A. View Source
